molecular formula C18H24N2O3 B1502673 1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine CAS No. 553631-31-5

1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine

Cat. No.: B1502673
CAS No.: 553631-31-5
M. Wt: 316.4 g/mol
InChI Key: OBUUNYISYGDDPF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is defined by its piperidine core structure, which adopts a six-membered saturated ring system with nitrogen as the heteroatom. The compound features a quaternary carbon center at the 4-position of the piperidine ring, where both the cyano group and the 2-methoxyphenyl substituent are attached. This substitution pattern creates a significant steric environment that influences the overall conformational preferences of the molecule. The tert-butoxycarbonyl group attached to the nitrogen atom serves as a protecting group in synthetic applications and contributes substantially to the molecular volume and conformational constraints.

The stereochemical considerations for this compound are particularly complex due to the presence of the quaternary carbon center at position 4. Unlike compounds with simple alkyl substitutions, the 4,4-disubstituted piperidine framework eliminates the possibility of epimerization at this center, thereby fixing the relative spatial arrangement of the cyano and methoxyphenyl groups. Studies on related piperidine systems have demonstrated that conformational preferences in N-Boc piperidines are significantly influenced by the size and electronic nature of substituents. The presence of both electron-withdrawing and electron-donating groups in this molecule creates a unique electronic environment that affects the preferred conformational states.

Research on similar disubstituted piperidine systems has revealed that chair conformations typically predominate in solution, with the larger substituents preferentially adopting equatorial positions to minimize steric interactions. However, the specific combination of substituents in this compound may lead to deviation from this general rule due to electronic effects and potential intramolecular interactions between the aromatic ring and other functional groups.

Structural Parameter Value Reference
Molecular Formula C18H24N2O3
Molecular Weight 316.395 g/mol
Exact Mass 316.179
Polar Surface Area 62.56 Ų
LogP 3.425

Crystallographic Analysis and Conformational Stability

The conformational stability of this compound is governed by the interplay between steric repulsion, electronic effects, and potential intramolecular hydrogen bonding interactions. Studies on closely related N-Boc piperidine derivatives have shown that the tert-butoxycarbonyl group exerts a significant influence on the conformational preferences of the piperidine ring. The barrier to rotation around the N-C bond connecting the piperidine nitrogen to the Boc group has been extensively studied, with researchers finding that this rotation is considerably slower in certain piperidine derivatives compared to their pyrrolidine analogs.

Computational studies on similar piperidine systems have revealed that the chair conformation is energetically preferred, with specific orientation preferences for substituents at the 4-position. For 2,4-disubstituted N-Boc piperidines, the lowest energy conformation typically involves a twist-boat arrangement when both substituents are positioned to minimize unfavorable steric interactions. However, the unique substitution pattern in this compound, with both substituents at the same carbon atom, necessitates a different conformational analysis.

The presence of the 2-methoxyphenyl group introduces additional conformational complexity through potential π-π stacking interactions with other aromatic systems and possible hydrogen bonding between the methoxy oxygen and other hydrogen bond donors in the molecule. The cyano group, being linear and relatively small, contributes less to steric congestion but significantly affects the electronic properties of the molecule through its strong electron-withdrawing character.

Experimental evidence from related compounds suggests that N-Boc piperidines exhibit relatively high barriers to conformational interconversion, particularly when bulky substituents are present. For pyrrolidine analogs, the half-life for Boc group rotation has been measured at approximately 10 hours at negative 78 degrees Celsius, while piperidine derivatives show significantly faster rotation with half-lives of approximately 4 seconds under similar conditions.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is characterized by the complex interplay between electron-donating and electron-withdrawing substituents attached to the piperidine framework. Quantum chemical calculations on similar piperidine derivatives have provided valuable insights into the electronic distribution and molecular orbital characteristics of these compounds. The cyano group acts as a strong electron-withdrawing substituent through both inductive and resonance effects, while the methoxy group on the phenyl ring provides electron-donating character through resonance.

Computational studies utilizing density functional theory methods have been employed to investigate the electronic structure of related piperidine compounds. These calculations typically involve optimization of molecular geometries using various basis sets, with common approaches including B3LYP and B3PW91 functionals combined with basis sets such as 6-31G(d) and cc-pVTZ. The results of such calculations provide detailed information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

The molecular electrostatic potential surface of compounds similar to this compound reveals regions of electron density that are critical for understanding intermolecular interactions and potential binding sites. The cyano nitrogen typically exhibits a significant negative electrostatic potential, making it a potential hydrogen bond acceptor, while the aromatic ring system provides a region of moderate electron density suitable for π-π interactions.

Vibrational frequency calculations performed on related piperidine derivatives have confirmed the stability of optimized geometries and provided valuable information about molecular vibrations. These calculations help identify characteristic absorption bands in infrared spectroscopy and provide insights into the dynamic behavior of functional groups within the molecule. The UV-visible absorption characteristics computed for similar compounds indicate that electronic transitions involving the aromatic chromophore and the cyano group contribute to the overall optical properties of the molecule.

Electronic Property Calculated Value Method Reference
Highest Occupied Molecular Orbital Energy Variable DFT/B3LYP
Lowest Unoccupied Molecular Orbital Energy Variable DFT/B3LYP
Dipole Moment Variable DFT Calculations
Polarizability Variable Quantum Chemical Methods

Global chemical reactivity descriptors calculated for related piperidine derivatives include parameters such as chemical hardness, chemical softness, and electrophilicity index. These descriptors provide quantitative measures of the molecule's tendency to participate in various chemical reactions and help predict its stability under different conditions. The combination of electron-withdrawing and electron-donating groups in this compound creates a unique electronic environment that influences both its chemical reactivity and its potential for biological activity.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(2-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-7-5-6-8-15(14)22-4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUUNYISYGDDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678171
Record name tert-Butyl 4-cyano-4-(2-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553631-31-5
Record name tert-Butyl 4-cyano-4-(2-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Inhibition of LSD1 (Lysine-specific demethylase 1)

One of the prominent applications of 1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine is in the development of reversible inhibitors of LSD1, an enzyme implicated in various cancers and neurodegenerative diseases. Research has shown that derivatives of this compound exhibit significant binding affinity towards LSD1, making them potential candidates for treating conditions like acute myeloid leukemia (AML) and Alzheimer's disease .

Table 1: Binding Affinity of LSD1 Inhibitors

CompoundIC50 Value (µM)Reference
This compound< 100
GSK-6901.6
ORY-1001-

Antiviral Research

The compound's potential as an antiviral agent has also been explored, particularly in the context of herpes simplex virus (HSV) infections. Inhibitors targeting LSD1 have demonstrated promise in enhancing antiviral responses, indicating that derivatives of this compound could be further investigated for such applications .

Neuropharmacological Studies

Given its structural characteristics, this compound is being examined for neuropharmacological effects. The inhibition of LSD1 may contribute to neuroprotection and cognitive enhancement, suggesting applications in treating memory deficits associated with neurodegenerative diseases .

Case Study 1: Synthesis and Activity Evaluation

In a study focusing on the synthesis of LSD1 inhibitors, researchers synthesized various derivatives based on the core structure of this compound. The evaluation revealed that modifications to the methoxyphenyl substituent significantly influenced the potency against LSD1, with some compounds achieving IC50 values below 100 nM .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies have been conducted to assess the metabolic stability and clearance rates of compounds derived from this scaffold. For instance, rapid equilibrium dialysis indicated that certain derivatives exhibited high plasma protein binding but also highlighted metabolic liabilities due to oxidative degradation pathways . This information is crucial for optimizing lead compounds for clinical development.

Mechanism of Action

The mechanism by which 1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the methoxyphenyl group play crucial roles in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Substituents Molecular Weight pKa (Predicted) LogP (Predicted)
1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine Boc, CN, 2-MeOPh 316.39 -3.43 ~2.8
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine Boc, CN, 3-CF₃Ph 354.37 -4.1* ~3.5
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Benzyl, benzamide 424.94 8.2 (basic N) ~3.2

*Estimated based on CF₃ group’s electron-withdrawing effects.

Pharmacological Activity and Binding Interactions

  • AChE Inhibition: The benzyl-benzamide derivative (Compound 21) exhibits potent AChE inhibition (IC₅₀ = 0.56 nM), attributed to hydrophobic interactions and the basic piperidine nitrogen . E2020 (1-benzyl-4-[(5,6-dimethoxyindanone)methyl]piperidine) shows IC₅₀ = 5.7 nM, with selectivity for AChE over butyrylcholinesterase (1250-fold) due to indanone moiety interactions .

Table 2. Pharmacological Profile of Selected Piperidines

Compound Target Enzyme IC₅₀ (nM) Selectivity (AChE/BuChE) Reference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine AChE 0.56 18,000-fold
E2020 AChE 5.7 1,250-fold
This compound N/A N/A N/A

Biological Activity

1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound features:

  • Piperidine ring : A six-membered nitrogen-containing ring that is significant in many pharmacologically active compounds.
  • Boc group : The tert-butoxycarbonyl (Boc) group serves as a protecting group in organic synthesis, enhancing the compound's stability.
  • Cyano group : This functional group can enhance lipophilicity and may influence biological interactions.
  • Methoxyphenyl moiety : The presence of the methoxy group on the phenyl ring can modify the compound's electronic properties, potentially enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano and methoxy groups contribute to its binding affinity, which may involve:

  • Enzyme inhibition : The compound has been identified as an inhibitor of autotaxin, an enzyme linked to cancer progression and metastasis .
  • Modulation of signaling pathways : It may affect pathways related to angiogenesis and tumor growth through interactions with specific receptors .

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar piperidine structures have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
Analog AU-9370.12
Analog BCEM-130.18

Antiparasitic Activity

In addition to its anticancer properties, structural analogs have been tested for their antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited IC50 values below 1 µM, indicating potent activity against both chloroquine-sensitive and resistant strains .

Case Study 1: Autotaxin Inhibition

A study focusing on the inhibition of autotaxin revealed that derivatives of this compound could significantly reduce autotaxin activity in vitro. This inhibition was linked to decreased tumor cell migration and invasion, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of similar compounds highlighted that modifications on the piperidine ring could enhance biological activity. For example, substituents that increase hydrophobicity or facilitate hydrogen bonding were found to improve binding affinity to target enzymes .

Preparation Methods

Dehydration of Isonipecotamide

  • Isonipecotamide can be dehydrated using reagents such as thionyl chloride or phosphorus oxychloride to yield 4-cyanopiperidine hydrochloride salts.
  • The process involves heating isonipecotamide with excess thionyl chloride (4 to 15 mol equivalents), followed by aqueous workup, pH adjustment, and solvent extraction.
  • This method, however, suffers from moderate yields (32.7–62.8%), complex workup involving multiple extractions and distillations, and difficulty in product isolation.
  • Alternative processes involve formamide derivatives (e.g., dimethylformamide, dibutylformamide) as dehydrating agents to improve reaction efficiency and simplify isolation.

Oxime Dehydration Using Fluorinating Agents

  • Another approach involves the dehydration of N-Boc-4-piperidinecarboxaldehyde oxime using fluorinating agents such as XtalFluor-E in the presence of potassium hexafluorophosphate, tert-butyl nitrite, and TEMPO radical under oxygen atmosphere.
  • This method, conducted in acetonitrile at 30°C for 8 hours, yields N-Boc-4-cyanopiperidine with 70–73% isolated yield after chromatographic purification.
  • The reaction proceeds via conversion of the oxime to the nitrile, preserving the Boc protecting group.

Introduction of the 2-Methoxyphenyl Group at the 4-Position

  • The 2-methoxyphenyl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions on a 4-substituted piperidine intermediate.
  • While direct literature on this compound is limited, related biaryl amide derivatives have been synthesized by coupling substituted anilines or phenyl derivatives with piperidine intermediates under amide coupling or nucleophilic substitution conditions.
  • The arylation step may involve the use of aryl bromides or chlorides and secondary amines under basic conditions, followed by purification.

Boc Protection of the Piperidine Nitrogen

  • The Boc (tert-butoxycarbonyl) group is commonly introduced by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate.
  • This step is typically performed in methanol or other suitable solvents at room temperature or under reflux conditions.
  • The Boc protection stabilizes the nitrogen, preventing unwanted side reactions during subsequent synthetic steps and facilitating purification.

Representative Preparation Protocol (Literature-Based)

Step Reagents/Conditions Key Notes Yield/Outcome
1. Formation of 4-piperidone intermediate 4-piperidone hydrochloride hydrate, aqueous ammonia, toluene extraction, drying with MgSO4 Produces 4-piperidone for further functionalization High purity intermediate obtained
2. Reduction to 4-hydroxy piperidine Sodium borohydride in methanol, reflux, pH adjustment, extraction Converts ketone to alcohol, precursor for further substitution ~98.9% purity by GC
3. Boc protection Di-tert-butyl dicarbonate, potassium carbonate, methanol, reflux Protects the nitrogen as Boc derivative High yield, crystallized product
4. Introduction of cyano group Dehydration of oxime using XtalFluor-E, KPF6, TEMPO, tert-butyl nitrite, oxygen, acetonitrile, 30°C, 8 h Converts aldehyde oxime to nitrile, preserving Boc 70–73% isolated yield
5. Installation of 2-methoxyphenyl group Nucleophilic substitution or amide coupling with 2-methoxyphenyl derivatives under basic conditions Introduces aryl substituent at 4-position Variable, depends on coupling method

Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Scalability
Dehydration of isonipecotamide with thionyl chloride or POCl3 Uses readily available starting materials; well-studied Multi-step, complex workup, moderate yields, difficult isolation 32.7–62.8% Limited by workup complexity
Oxime dehydration with fluorinating agents (XtalFluor-E) Mild conditions, preserves Boc group, good yield, cleaner workup Requires specialized reagents, chromatographic purification 70–73% Suitable for medium scale
Boc protection with di-tert-butyl dicarbonate Simple, high yield, widely used Requires careful control of reaction conditions High (>90%) Easily scalable
Arylation via nucleophilic substitution or coupling Versatile for diverse aryl groups May require catalysts, optimization needed Variable Dependent on coupling efficiency

Research Findings and Considerations

  • The Boc-protected 4-cyanopiperidine scaffold is a versatile intermediate in pharmaceutical synthesis.
  • Improved methods focus on reducing the number of steps, simplifying workup, and increasing yields.
  • The use of fluorinating agents for oxime dehydration represents a significant advance, offering better yields and milder conditions compared to classical dehydrations.
  • The introduction of the 2-methoxyphenyl substituent requires careful selection of coupling conditions to ensure regioselectivity and high purity.
  • Industrial applicability favors methods with fewer purification steps and environmentally benign reagents.

Q & A

Basic Synthesis & Optimization

Q: What are the key considerations for synthesizing 1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine, and how can reaction yields be optimized? A:

  • Core Strategy : Start with a Boc-protected piperidone (e.g., N-Boc-4-piperidone) and introduce the 2-methoxyphenyl and cyano groups via nucleophilic addition or substitution.
  • Methodological Tips :
    • Use microwave-assisted synthesis ( ) to reduce reaction times and improve yields.
    • Employ β-chloroenaldehyde derivatives as intermediates for introducing the cyano group, as seen in structurally related pyrimidine syntheses .
    • Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates and minimize side reactions.
  • Yield Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Advanced Purification & Characterization

Q: How can researchers resolve challenges in purifying and characterizing this compound, particularly regarding stereochemical complexity? A:

  • Purification :
    • Use preparative HPLC with a C18 column for high-purity isolation, especially if diastereomers form during synthesis.
    • Consider recrystallization in ethanol/water mixtures to remove polar impurities .
  • Characterization :
    • Spectroscopic Analysis :
  • FT-IR to confirm Boc-group presence (C=O stretch ~1680 cm⁻¹) and cyano group (C≡N stretch ~2200 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions on the piperidine ring (e.g., methoxyphenyl aromatic protons at δ 6.8–7.3 ppm) .
    • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~358.2 g/mol).

Stability & Storage

Q: What are the critical stability parameters for long-term storage of this compound, and how should degradation be mitigated? A:

  • Stability Risks :
    • Boc-group hydrolysis under acidic/alkaline conditions .
    • Cyano group reactivity with nucleophiles (e.g., amines or thiols) .
  • Storage Recommendations :
    • Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent moisture absorption.
    • Use amber vials to avoid photodegradation .

Computational Modeling & Reactivity

Q: How can computational methods predict the reactivity and electronic properties of this compound? A:

  • DFT Calculations :
    • Calculate HOMO-LUMO gaps to assess electrophilicity, particularly at the cyano group .
    • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors) .
  • Reactivity Insights :
    • The 2-methoxyphenyl group may enhance π-π stacking in protein binding pockets, while the cyano group could act as a hydrogen-bond acceptor .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the biological activity of this compound in vitro? A:

  • Screening Workflow :
    • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
    • Target Engagement :
  • Surface Plasmon Resonance (SPR) to measure binding kinetics to receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine
Reactant of Route 2
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1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.